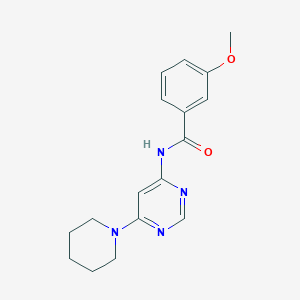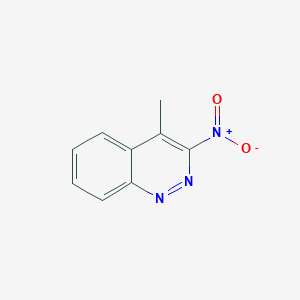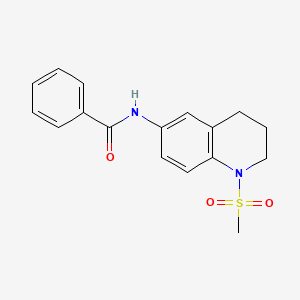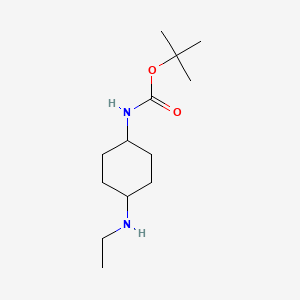
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” is a chemical compound with the CAS Number: 1353981-97-1 . It has a molecular weight of 242.36 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” is1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 242.36 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications
Organic Synthesis
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: is a valuable intermediate in organic synthesis. It can be used to introduce the ethylamino cyclohexyl moiety into larger molecules, which is a structural component found in various bioactive compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its structure is particularly useful for creating molecules that interact with biological targets, potentially leading to the development of new medications .
Material Science
The compound’s unique structure allows for its incorporation into polymers, which can lead to the development of new materials with specific mechanical and chemical properties suitable for industrial applications .
Liquid Crystal Technology
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate: could be used in the synthesis of alignment layers for liquid crystal displays (LCDs). These layers help orient the liquid crystals properly, which is crucial for the display’s performance .
Catalysis
This compound may also find applications in catalysis. The ethylamino cyclohexyl group could be used to modify catalysts, potentially improving their efficiency and selectivity for certain chemical reactions .
Bioconjugation
The compound’s reactive carbamate group makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is useful in bioengineering and diagnostic applications .
Nanotechnology
In nanotechnology, tert-Butyl (4-(ethylamino)cyclohexyl)carbamate can be used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for drug delivery systems .
Environmental Science
Lastly, the compound’s potential for biodegradation makes it an interesting subject for environmental science research. Studying its breakdown products and pathways could lead to insights into reducing environmental impact .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLFVKCFRNZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
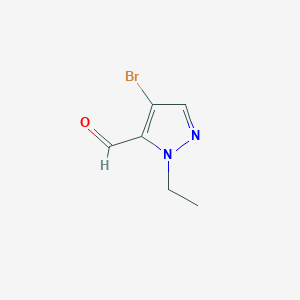
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
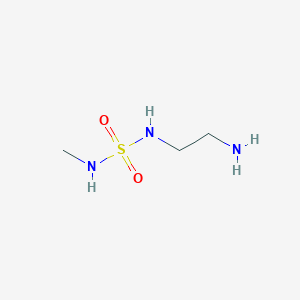
![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)
![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)
